Mesna-d4 (contain disulfide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

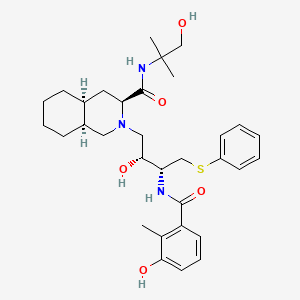

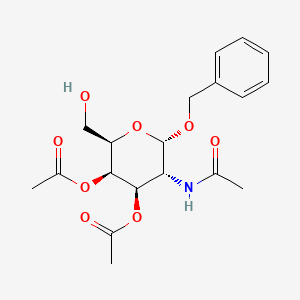

Mesna-d4 (contain disulfide) is a synthetic compound that has been used in laboratory experiments for its unique properties. It is a unique molecule that has been used in a variety of applications due to its ability to form a stable disulfide bond. Mesna-d4 is a relatively new compound and is receiving more attention as its potential applications are being explored.

Applications De Recherche Scientifique

1. Real-Time Monitoring in Chemotherapy

Mesna-d4's importance lies in its role as a regional antidote for protecting the urinary system in chemotherapy patients. A study by Hu et al. (2022) developed a portable sensing platform using an upconversion-based nanosensor for real-time monitoring of mesna levels. This technology is crucial for ensuring the curative effect and offers a novel strategy for point-of-care testing of drugs in clinical settings.

2. Ovarian Protection During Chemotherapy

A study by Yeh et al. (2008) investigated the protective effects of mesna against cisplatin-induced ovarian damage in rats. The use of mesna during chemotherapy showed potential in protecting ovaries against follicular damage, suggesting alternative medical means for organ protection during chemotherapy.

3. Use in Otologic Surgery

Mesna's application in otologic surgery is significant, especially in treating retraction pockets and adhesive otitis media. Yılmaz et al. (2006) found that mesna makes operations easier and safer by allowing elevation of the tympanic membrane through its mechanical and chemical actions.

4. Protective Effect Against Traumatic Brain Injury

Research by Yılmaz et al. (2012) demonstrated that mesna could protect the brain against traumatic injury. This is attributed to mesna's potential antioxidant and cytoprotective effects, showcasing its utility beyond chemotherapy applications.

5. Prevention of Ischemia Reperfusion-Induced Oxidative Stress

The study by Ypsilantis et al. (2008) explored mesna's role in preventing oxidative stress induced by ischemia reperfusion in the intestine. This adds another dimension to its protective capabilities, especially concerning gastrointestinal health.

6. Chemically Assisted Tissue Dissection

Mesna's utility in facilitating tissue dissection during surgery was highlighted in a study by Casale et al. (2010). It's used in various surgical fields, including ENT, gynecology, and orthopedics, marking a significant advance in surgical techniques.

Mécanisme D'action

Target of Action

Mesna-d4, like its parent compound Mesna, primarily targets acrolein , a urotoxic metabolite of chemotherapeutic agents such as ifosfamide and cyclophosphamide . Acrolein is responsible for the urotoxic side effects of these chemotherapy drugs, including hemorrhagic cystitis .

Mode of Action

In the blood, Mesna-d4 is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . This binding neutralizes the urotoxicity of acrolein, thereby preventing bladder damage .

Biochemical Pathways

The primary biochemical pathway affected by Mesna-d4 is the detoxification of acrolein. By binding to acrolein, Mesna-d4 prevents the metabolite from causing damage to the urothelial cells in the bladder . This action helps to maintain the integrity of the bladder lining during chemotherapy treatment with ifosfamide or cyclophosphamide .

Pharmacokinetics

Mesna-d4 shares similar pharmacokinetic properties with Mesna. It is rapidly oxidized to its disulfide form, dimesna, in the intravascular compartment . They are excreted in the urine, with approximately 32% as Mesna and 33% as dimesna . The time to peak plasma levels for free Mesna is between 1.5 to 4 hours, and for total Mesna, it’s between 3 to 7 hours .

Result of Action

The primary result of Mesna-d4’s action is the prevention of urotoxicity during chemotherapy treatment with ifosfamide or cyclophosphamide . By binding to and neutralizing acrolein, Mesna-d4 helps to protect the bladder from damage, reducing the risk of hemorrhagic cystitis .

Action Environment

The action of Mesna-d4 is influenced by the environment within the body. For instance, the reduction of dimesna back to Mesna primarily occurs in the kidneys . This suggests that renal function could potentially impact the efficacy of Mesna-d4. Furthermore, the presence of acrolein, the target of Mesna-d4, is contingent on the administration of certain chemotherapeutic agents . Therefore, the presence and dosage of these chemotherapy drugs could also influence the action and efficacy of Mesna-d4.

Safety and Hazards

Orientations Futures

Mesna-d4 is currently being used for research purposes . It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents . Further research and clinical trials are needed to fully understand its potential applications and benefits .

Analyse Biochimique

Biochemical Properties

Mesna-d4, like its parent compound Mesna, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with the double bond of urotoxic acrolein or potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .

Cellular Effects

Mesna-d4 has profound effects on various types of cells and cellular processes. It is primarily used to protect the bladder from irritation caused by chemotherapy drugs like ifosfamide and cyclophosphamide . It can also cause difficulty sleeping, nightmares, and a low attention span .

Molecular Mechanism

The molecular mechanism of action of Mesna-d4 is primarily through the alkylation of DNA . The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds . This reaction neutralizes the urotoxic compounds, rendering them harmless .

Temporal Effects in Laboratory Settings

In laboratory settings, Mesna-d4 has been shown to have temporal effects. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .

Dosage Effects in Animal Models

The effects of Mesna-d4 vary with different dosages in animal models. For instance, in a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .

Metabolic Pathways

Mesna-d4 is involved in the metabolic pathways of ifosfamide and cyclophosphamide, two chemotherapy drugs. The free sulfhydryl groups of Mesna-d4 react with the double bond of the urotoxic acrolein or with the potentially urotoxic 4-hydroxyoxazaphosphorine metabolites to form stable and non-toxic compounds .

Transport and Distribution

Mesna-d4, like its parent compound Mesna, is distributed to total body water . After oral or intravenous administration, Mesna undergoes rapid oxidation in the plasma to dimesna, which in turn is reduced in the kidney back to Mesna .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mesna-d4 (contain disulfide) involves the reduction of Mesna disulfide with deuterium gas to obtain Mesna-d4 (contain disulfide).", "Starting Materials": [ "Mesna disulfide", "Deuterium gas" ], "Reaction": [ "Mesna disulfide is dissolved in a suitable solvent such as methanol or ethanol.", "Deuterium gas is bubbled through the solution at a temperature of around 25-30°C.", "The reaction mixture is stirred for several hours until the reduction is complete.", "The solvent is then evaporated under reduced pressure to obtain Mesna-d4 (contain disulfide) as a white solid." ] } | |

| 1189479-73-9 | |

Formule moléculaire |

C₂HD₄NaO₃S₂ |

Poids moléculaire |

168.2 |

Synonymes |

2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)